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Compound of Interest |

4-(4-Chlorophenyl)-2-(2-
Compound Name: cyclopentylidenehydrazinyl)-1,3-

thiazole

Cat. No.: B1669590

The user wants me to continue building the technical guide. Based on the previous steps, |
have the following information:

o Computed physicochemical properties from PubChem: Molecular Weight, XLogP3, Exact
Mass, Polar Surface Area, Molecular Formula.

 Biological Role: Histone acetyltransferase (HAT) inhibitor.

o Lack of Experimental Data: No specific experimental data for melting point, boiling point,
solubility, or pKa for the target compound was found.

o Lack of Protocols: No specific experimental protocols for determining these properties for the
target compound were found.

o Lack of Signaling Pathway Information: Beyond the general role as a HAT inhibitor, no
detailed signaling pathway diagrams or information was found.

o Synthesis Information: Some search results provide general synthesis routes for similar
thiazole derivatives, which can be adapted to propose a synthetic pathway for the target
compound.
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The next steps should focus on leveraging the information on related compounds to infer the
properties and experimental protocols for the target compound. | also need to create the
mandatory visualizations (Graphviz diagrams) for a proposed synthesis and the general
mechanism of HAT inhibition.

Updated plan:

o Synthesize Information for Tables: Collate all the computed physicochemical data from
PubChem into a structured table. Since no experimental data is available for the target
compound, | will search for experimental data of structurally similar compounds to provide a
comparative context. | will clearly label the data for the target compound as "computed".

e Propose and Detail Experimental Protocols: Based on general laboratory practices and
information from the search results on related compounds, | will outline detailed, plausible
experimental protocols for determining key physicochemical properties (melting point, logP,
solubility, and pKa).

o Create Graphviz Diagrams:

o | will create a DOT script for a plausible synthetic pathway for 4-(4-Chlorophenyl)-2-(2-
cyclopentylidenehydrazinyl)-1,3-thiazole based on the general synthesis schemes
found for similar thiazole derivatives (e.g., Hantzsch thiazole synthesis).

o | will create a DOT script to illustrate the general mechanism of histone acetyltransferase
(HAT) inhibition, as this is the stated biological role of the compound. This will represent a
logical relationship/signaling pathway.

Compile the Technical Guide: | will assemble all the components—the introduction, the table

of physicochemical properties, the detailed experimental protocols, and the Graphviz
diagrams with captions—into a comprehensive technical guide as requested by the user. |
will ensure all styling and formatting requirements are met.

I will now proceed with the execution of this updated plan. | don't need to perform more
searches at this point as | have enough information to create a representative technical guide,
acknowledging the lack of specific experimental data for the exact compound. | will generate
the content, including the DOT scripts for the diagrams. After this step, | will have all the
necessary components to construct the final response.## An In-depth Technical Guide on the
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Physicochemical Properties of 4-(4-Chlorophenyl)-2-(2-cyclopentylidenehydrazinyl)-1,3-
thiazole

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the known and predicted
physicochemical properties of the compound 4-(4-Chlorophenyl)-2-(2-
cyclopentylidenehydrazinyl)-1,3-thiazole. This molecule is of interest in medicinal chemistry,
notably for its role as a histone acetyltransferase (HAT) inhibitor[1]. Understanding its
physicochemical profile is crucial for its development as a potential therapeutic agent,
influencing its absorption, distribution, metabolism, and excretion (ADME) properties, as well as
its formulation characteristics. This document collates computed data, outlines detailed
experimental protocols for property determination, and presents relevant biochemical pathways
and synthetic routes.

Physicochemical Properties

The physicochemical data for 4-(4-Chlorophenyl)-2-(2-cyclopentylidenehydrazinyl)-1,3-
thiazole are primarily based on computational models available through public databases such
as PubChem[1]. Experimental determination of these properties is essential for confirming
these predictions.

Summary of Physicochemical Data

The following table summarizes the key computed physicochemical properties for the target
compound.
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Property Value Source

Molecular Formula C14H14CINsS PubChem[1]

Molecular Weight 291.8 g/mol PubChem (Computed)[1]
XLogP3 4.2 PubChem (Computed)[1]
Exact Mass 291.0596963 Da PubChem (Computed)[1]
Polar Surface Area 65.5 A2 PubChem (Computed)[1]
Hydrogen Bond Donors 1 PubChem (Computed)
Hydrogen Bond Acceptors 3 PubChem (Computed)
Rotatable Bond Count 2 PubChem (Computed)

Experimental Protocols

Detailed experimental protocols are provided below for the determination of key
physicochemical properties. These are generalized methods that can be adapted for the
specific analysis of 4-(4-Chlorophenyl)-2-(2-cyclopentylidenehydrazinyl)-1,3-thiazole.

Determination of Melting Point

The melting point of a solid crystalline substance is a critical indicator of its purity.
o Methodology:

o Asmall, dry sample of the crystalline compound is finely powdered and packed into a
capillary tube to a depth of 2-3 mm.

o The capillary tube is placed in a calibrated melting point apparatus.
o The sample is heated at a steady rate of 1-2 °C per minute.

o The temperature at which the substance first begins to melt (onset) and the temperature at
which it is completely liquid (clear point) are recorded as the melting range.

Determination of Lipophilicity (LogP)
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The partition coefficient (LogP) is a measure of a compound's differential solubility in two
immiscible phases, typically octanol and water, and is a key indicator of its lipophilicity.

o Methodology (Shake-Flask Method):
o A solution of the test compound is prepared in a suitable solvent.

o A known volume of this solution is added to a flask containing a mixture of n-octanol and
water.

o The flask is shaken vigorously for a set period to allow for partitioning of the compound
between the two phases.

o The mixture is then centrifuged to ensure complete separation of the octanol and water
layers.

o The concentration of the compound in each layer is determined using a suitable analytical
technique, such as UV-Vis spectroscopy or High-Performance Liquid Chromatography
(HPLC).

o The LogP is calculated as the logarithm of the ratio of the concentration in the octanol
phase to the concentration in the aqueous phase.

Determination of Aqueous Solubility

Aqueous solubility is a critical property that affects the bioavailability of a drug candidate.
o Methodology (Equilibrium Shake-Flask Method):

o An excess amount of the solid compound is added to a known volume of purified water or
a relevant buffer solution in a sealed flask.

o The flask is agitated at a constant temperature for a sufficient period (e.g., 24-48 hours) to
ensure equilibrium is reached.

o The resulting suspension is filtered to remove any undissolved solid.
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o The concentration of the dissolved compound in the filtrate is quantified using an
appropriate analytical method (e.g., HPLC, UV-Vis spectroscopy).

o The solubility is expressed in units such as mg/mL or pM.

Determination of pKa

The acid dissociation constant (pKa) is a measure of the strength of an acid in solution and is
important for understanding the ionization state of a compound at different physiological pH
values.

o Methodology (Potentiometric Titration):

o A known amount of the compound is dissolved in a suitable solvent, typically a mixture of
water and an organic co-solvent if the compound has low aqueous solubility.

o The solution is titrated with a standardized solution of a strong acid or base.

o The pH of the solution is monitored using a calibrated pH meter after each addition of the
titrant.

o Aftitration curve is generated by plotting the pH versus the volume of titrant added.

o The pKa is determined from the inflection point of the titration curve.

Visualizations
Proposed Synthetic Pathway

The synthesis of 4-(4-Chlorophenyl)-2-(2-cyclopentylidenehydrazinyl)-1,3-thiazole can be
conceptually approached via a Hantzsch-type thiazole synthesis followed by hydrazone
formation.
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Step 1: Thiazole Ring Formation (Hantzsch Synthesis)

2-bromo-1-(4-chlorophenyl)ethan-1-one Thiosemicarbazide

+ Thiosemicarbazide
(in Ethanol, reflux)

2-amino-4-(4-chlorophenyl)thiazole

Step 2: Hydrazone Formation

Diazotization
(NaNO2, HCI)

Thiazole diazonium salt

Reduction
(e.g., SnCl2)

2-hydrazinyl-4-(4-chlorophenyl)thiazole

+ Cyclopentanone
(in|Ethanol, acid catalyst)

4-(4-Chlorophenyl)-2-(2-cyclopentylidenehydrazinyl)-1,3-thiazole

Click to download full resolution via product page

Caption: Proposed two-step synthesis of the target compound.
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Mechanism of Histone Acetyltransferase (HAT) Inhibition

The target compound is identified as a histone acetyltransferase (HAT) inhibitor[1]. HATs are
enzymes that acetylate histone proteins, a key process in epigenetic regulation. Inhibition of

HATs can lead to changes in gene expression.

4-(4-Chlorophenyl)-2-(2-cyclopentylidenehydrazinyl)-1,3-thiazole

Acetyl-CoA

Acetylated Histone

Chromatin Remodeling &
Gene Transcription

Click to download full resolution via product page

Caption: General mechanism of HAT inhibition.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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 To cite this document: BenchChem. ["physicochemical properties of 4-(4-Chlorophenyl)-2-(2-
cyclopentylidenehydrazinyl)-1,3-thiazole"]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1669590#physicochemical-properties-of-4-4-
chlorophenyl-2-2-cyclopentylidenehydrazinyl-1-3-thiazole]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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